N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide
Description
N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethyloxan and a dimethylpyrazol group
Properties
IUPAC Name |
N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-13-9-14(2)23(22-13)19-7-5-18(6-8-19)20(24)21-12-17-10-15(3)25-16(4)11-17/h5-9,15-17H,10-12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDAQGHAZROJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CNC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrazol Group: The pyrazol group is introduced via a condensation reaction between a suitable pyrazole derivative and a benzoyl chloride.
Final Coupling: The final step involves coupling the oxan and pyrazol intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the benzamide ring.
Scientific Research Applications
N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its ability to interact with various biological targets.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to proteins or enzymes, potentially inhibiting their activity. The oxan and pyrazol groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethyloxan-4-yl)methyl]-4-(1,2,4-triazol-4-yl)benzamide
- N-[(2,6-dimethyloxan-4-yl)methyl]-4-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide is unique due to the specific substitution pattern on the benzamide core, which may confer distinct biological and chemical properties compared to its analogs. The presence of both oxan and pyrazol groups can enhance its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
